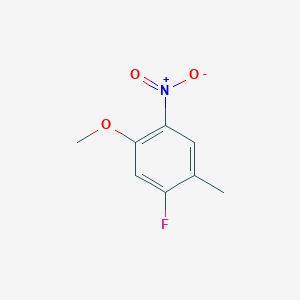

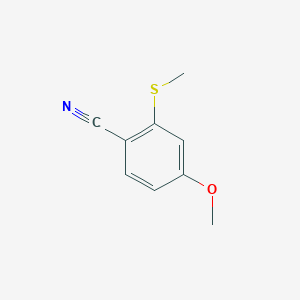

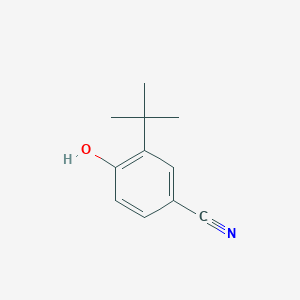

4-Methoxy-2-(methylsulfanyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

There are some related compounds that have been synthesized. For instance, “2-Methoxy-4-(methylsulfanyl)benzoic Acid” has been synthesized from readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol . The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented and can be used in the resynthesis of Sulmazole and Isomazole .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Base Mediated Synthesis of Aminated Aroyl/Acetylnaphthalenes : A base-promoted approach was developed for the synthesis of 4-amino-3-aroyl//heteroaroyl/acetyl-2-methylsulfanyl-naphthalene-1-carbonitriles using 2-cyanomethyl-benzonitrile. This method offers an efficient alternative for synthesizing these compounds, which are important in various chemical applications (Singh et al., 2014).

Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid : This research presented alternative approaches to synthesize 2-methoxy-4-(methylsulfanyl)benzoic acid, a crucial intermediate in preparing cardiotonic drugs Sulmazole and Isomazole. These methods yield significant improvements in the synthesis process (Lomov, 2019).

Liquid Crystalline Behavior and Photophysical Properties : A study on the synthesis of a series of luminescent benzonitriles revealed their potential as mesogens. These compounds exhibited properties such as nematic and orthorhombic columnar phases, which are significant in the study of liquid crystals and materials science (Ahipa et al., 2014).

Peptide Synthesis using Benzonitrile Derivatives : Research involving benzonitrile derivatives like 2-Methoxy-4,4’-bis(methylthio)benzhydrylamine showed their application in the synthesis of peptide amides. This has implications in the development of new peptide-based drugs and biomolecules (Patek & Lebl, 1991).

Catalysis and Reactions

Catalytic Synthesis of Benzonitriles : A study on the controlled conversion of phenylacetic acids to benzonitriles revealed a practical method for synthesizing benzonitriles, which are crucial in various chemical syntheses and pharmaceutical applications (Kangani et al., 2008).

Photoreactions and Cycloadditions : Investigations into the photoreactions of benzonitrile with different substrates have shown its versatility in forming various chemical structures, essential in developing photochemical processes and materials (Mattay et al., 1987).

Electronic and Vibrational Spectra Analysis : Research on the spectral properties of methoxy benzonitriles has provided insights into their electronic and vibrational characteristics, crucial for understanding their behavior in various chemical environments (Goel & Agarwal, 1982).

Applications in Material Science

- High Voltage Battery Technology : A novel application of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in lithium-ion batteries demonstrated significant improvements in cyclic stability and efficiency, indicating its potential in advanced battery technologies (Huang et al., 2014).

Propiedades

IUPAC Name |

4-methoxy-2-methylsulfanylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCFFIHCXUTXNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597842 |

Source

|

| Record name | 4-Methoxy-2-(methylsulfanyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176107-19-0 |

Source

|

| Record name | 4-Methoxy-2-(methylsulfanyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene](/img/structure/B1320046.png)